2-Phenyl-2,5-diazabicyclo[2.2.1]heptane
Description
2-Phenyl-2,5-diazabicyclo[2.2.1]heptane (CAS: 294177-33-6) is a bicyclic amine with a rigid scaffold composed of a seven-membered ring containing two nitrogen atoms. Its molecular formula is C₁₁H₁₄N₂, and it has a molecular weight of 174.24 g/mol . The compound’s chirality and conformational rigidity, derived from the bicyclo[2.2.1]heptane framework, make it a valuable building block in asymmetric organocatalysis and medicinal chemistry. Synthesized from derivatives of trans-4-hydroxy-L-proline, it serves as a chiral ligand or catalyst in stereoselective reactions .
Properties
IUPAC Name |
2-phenyl-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-4-10(5-3-1)13-8-9-6-11(13)7-12-9/h1-5,9,11-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYXZPLBADDTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane typically involves the reaction of a suitable precursor with a nitrogen-containing reagent. One common method involves the use of a triketopiperazine derivative, which undergoes an asymmetric Michael addition to an enone, followed by ring closure to form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-Phenyl-2,5-diazabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as nicotinic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The diazabicyclo[2.2.1]heptane scaffold allows diverse substitutions at the N2 and N5 positions. Key analogs include:
| Compound Name | Substituent | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|---|
| 2-Phenyl-2,5-diazabicyclo[2.2.1]heptane | Phenyl | C₁₁H₁₄N₂ | 294177-33-6 | Aromatic π-system enhances π-π interactions in catalysis/receptor binding |
| (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane | Benzyl | C₁₂H₁₆N₂ | 116258-17-4 | Bulkier substituent; antitumor activity (IC₅₀: 3–15 µM in cancer cell lines) |
| (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane | Methyl | C₆H₁₂N₂ | 1403763-25-6 | Higher aqueous solubility; ligand in coordination chemistry |
| 2-(5-Bromopyrimidin-2-yl)-2,5-diazabicycloheptane | 5-Bromopyrimidin-2-yl | C₉H₁₂BrN₄ | - | Electron-withdrawing group; kinase inhibitor (BMPR2-selective) |
- Phenyl vs. Benzyl : The phenyl group’s aromaticity facilitates interactions in catalysis, while the benzyl substituent’s bulkiness may improve binding affinity in antitumor applications .
- Methyl vs. Phenyl : Methyl derivatives exhibit higher solubility but lack the π-system for aromatic interactions, limiting their use in asymmetric catalysis .
- Heterocyclic Substituents : Pyrimidine or bromopyrimidine groups (e.g., in compound 6f ) introduce electron-deficient regions, enhancing selectivity in kinase inhibition .
Physicochemical Properties
- Solubility : Methyl derivatives (e.g., (1R,4R)-2-methyl-) show improved aqueous solubility compared to phenyl or benzyl analogs due to reduced hydrophobicity .
- Melting Points : Benzyl derivatives (e.g., (1S,4S)-2-benzyl-) exhibit higher melting points (~130–132°C) due to crystalline packing .
- Chirality: Stereochemistry ((1S,4S) vs. (1R,4R)) significantly impacts biological activity and catalytic efficiency. For example, (1S,4S)-2-tosyl derivatives are effective organocatalysts in solvent-free Michael additions .
Research Findings and Trends
- Antitumor Activity : Benzyl-substituted derivatives show promise in targeting solid tumors, with ongoing studies optimizing substituents for reduced toxicity .
- Catalytic Efficiency : Phenyl derivatives outperform piperazine-based catalysts in stereoselectivity due to reduced conformational flexibility .
- Safety Profiles : Benzyl and methyl derivatives require standard handling precautions (e.g., PPE for inhalation risks), while bromopyrimidine analogs necessitate careful disposal due to halogenated byproducts .
Biological Activity
2-Phenyl-2,5-diazabicyclo[2.2.1]heptane, a bicyclic compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a bicyclic framework that includes a phenyl group at one position, which significantly influences its biological interactions. The compound can undergo various chemical reactions, including oxidation and functionalization, enhancing its utility in drug development and synthetic chemistry .
Modulation of Receptor Activity
Research indicates that this compound acts as an allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). This interaction suggests potential applications in neurological research and the treatment of disorders such as anxiety and schizophrenia .
Antiproliferative Effects
Several studies have reported the antiproliferative effects of derivatives of this compound against various cancer cell lines. For instance:
- Compound 8a , a derivative of this compound-dithiocarbamate, exhibited remarkable potency against cervical cancer cell lines (HeLa, CaSki, ViBo), with IC50 values lower than those of established chemotherapeutics like Cisplatin and Paclitaxel .
- The mechanism involves induction of apoptosis through caspase-3 activation and cell cycle arrest at the G1 phase, indicating its potential as a safer anticancer agent without necrotic effects on normal human lymphocytes .
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This binding can lead to alterations in various biochemical pathways critical for cellular function .
Summary of Mechanisms
| Mechanism | Description |
|---|---|
| Allosteric Modulation | Binds to mGluR4, influencing neurotransmitter signaling |
| Antiproliferative Action | Induces apoptosis in cancer cells via caspase activation |
| Cell Cycle Arrest | Prevents progression through the G1 phase in cancer cells |
Study on Antiproliferative Activity
A study synthesized several new derivatives of this compound and evaluated their antiproliferative activity against multiple cancer cell lines:
- Compounds Tested : Various dithiocarbamate derivatives were assessed.
- Results : Compound 9e showed significant selectivity for tumor cells over normal lymphocytes while inducing apoptosis without necrosis .
Virtual Screening and ADME Profiling
In silico studies highlighted the favorable physicochemical properties of these compounds for drug development. The ADME (Absorption, Distribution, Metabolism, Excretion) profiles indicated that certain derivatives possess characteristics suitable for further development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
